molecular formula C10H14N2O2S B10832366 2-[(2-Methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid

2-[(2-Methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid

Cat. No.: B10832366
M. Wt: 226.30 g/mol
InChI Key: RTKPPOFYHYGKKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods: Industrial production of STING agonist-12 typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, precise temperature control, and advanced purification methods such as chromatography to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .

Scientific Research Applications

Chemistry: STING agonist-12 is used as a chemical probe to study the STING pathway, which is crucial for understanding the innate immune response. It helps in elucidating the molecular mechanisms of STING activation and its downstream effects .

Biology: In biological research, STING agonist-12 is employed to investigate the role of STING in various cellular processes, including autophagy, apoptosis, and cytokine production. It is also used to study the interactions between STING and other cellular proteins .

Medicine: In medical research, STING agonist-12 is explored for its potential therapeutic applications in treating infectious diseases, cancer, and autoimmune disorders. It is being evaluated in preclinical and clinical studies for its ability to enhance the immune response against tumors and pathogens .

Industry: In the pharmaceutical industry, STING agonist-12 is used in drug discovery and development programs aimed at creating new immunotherapeutic agents. It serves as a lead compound for designing more potent and selective STING activators .

Mechanism of Action

STING agonist-12 exerts its effects by binding to the STING protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines. The molecular targets involved in this pathway include cyclic GMP-AMP synthase (cGAS), STING, TANK-binding kinase 1 (TBK1), and interferon regulatory factor 3 (IRF3). The activation of these targets leads to the transcription of genes involved in the immune response .

Comparison with Similar Compounds

Comparison: STING agonist-12 is unique due to its high potency and oral bioavailability. Compared to other STING agonists, it has a lower effective concentration (EC50) and better pharmacokinetic properties, making it a more attractive candidate for therapeutic development. Additionally, STING agonist-12 shows excellent pan-polymorph activity across different STING protein variants, which is not observed with some other STING agonists .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-[(2-methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-15-5-4-11-7-9-6-8(10(13)14)2-3-12-9/h2-3,6,11H,4-5,7H2,1H3,(H,13,14)

InChI Key

RTKPPOFYHYGKKG-UHFFFAOYSA-N

Canonical SMILES

CSCCNCC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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